Aluminum fluoride hydrate

描述

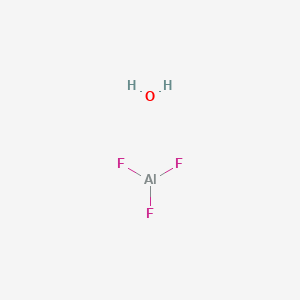

Aluminum fluoride hydrate is an inorganic compound with the chemical formula AlF₃·xH₂O. It forms hydrates, which are colorless solids. The compound is known for its role in various industrial processes, particularly in the production of aluminum. This compound is also used in scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Aluminum fluoride hydrate can be synthesized through several methods. One common laboratory method involves treating aluminum hydroxide or aluminum with hydrogen fluoride. The reaction is as follows:

Al(OH)3+3HF→AlF3+3H2O

Industrial Production Methods

In industrial settings, this compound is primarily produced by reacting aluminum trihydrate with fluorspar (calcium fluoride) or fluosilicic acid. The reaction with fluorspar is represented by:

Al(OH)3+3CaF2+3H2SO4→AlF3+3CaSO4+3H2O

化学反应分析

Types of Reactions

Aluminum fluoride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other halides to form different aluminum halides.

Complex Formation: It forms complexes with other metal ions, which can influence its reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen fluoride, sulfuric acid, and other halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from reactions involving this compound include aluminum halides, aluminum sulfate, and various complex compounds depending on the reagents used.

科学研究应用

Metallurgical Applications

Electrolytic Aluminum Production

Aluminum fluoride hydrate plays a crucial role in the production of aluminum through electrolysis. It serves as an additive in the electrolyte bath, primarily composed of molten cryolite () and aluminum oxide (). The addition of aluminum fluoride lowers the melting point of the mixture and enhances electrical conductivity, thereby improving the efficiency of aluminum extraction from its ore. This application accounts for over 95% of aluminum fluoride usage in the industry .

Ceramics and Glass Manufacturing

Ceramic Glazes

In ceramics, this compound is utilized as a key ingredient in glazes. Its presence contributes to the aesthetic properties of ceramic products, providing a glossy finish and enhancing durability. The compound is also involved in the formulation of refractory ceramics, which are materials designed to withstand high temperatures without deforming .

Fluoroaluminate Glass

Aluminum fluoride is integral to the production of fluoroaluminate glass, which finds applications in optical fibers and imaging systems. The unique properties of this glass make it suitable for medical applications as well .

Food and Beverage Industry

Fermentation Inhibition

Interestingly, this compound has been noted for its use in the food and beverage sector, particularly in beer and wine production. It acts as an inhibitor of fermentation processes, which can be beneficial for controlling yeast activity during production .

Optical Coatings

Thin Films for Optical Devices

Aluminum fluoride is employed in the manufacturing of thin films for optical coatings, such as lenses and mirrors. Its low refractive index makes it ideal for enhancing light transmission and reducing reflection in optical devices .

Research and Development

Case Studies

- A study on the dehydration process of aluminum fluoride hydrates demonstrated a two-stage method that improves yield and purity while simplifying operational procedures. This method involves initially dehydrating to form aluminum semi-hydrate (), followed by calcination to achieve high-purity aluminum fluoride .

- Research has indicated that aluminum fluoride hydrates can be utilized in various chemical processes due to their stability and reactivity under specific conditions, paving the way for further innovations in material science .

作用机制

The mechanism of action of aluminum fluoride hydrate involves its ability to form complexes with other metal ions and mimic phosphate groups. This property allows it to influence various biochemical pathways, particularly those involving ATP phosphohydrolases and phospholipase D. The formation of aluminum fluoride complexes can inhibit or activate specific enzymes, thereby affecting cellular processes.

相似化合物的比较

Similar Compounds

Aluminum Chloride (AlCl₃): Similar in structure but differs in reactivity and applications.

Aluminum Bromide (AlBr₃): Another halide of aluminum with distinct chemical properties.

Aluminum Iodide (AlI₃): Less commonly used but shares some similarities in terms of complex formation.

Uniqueness

Aluminum fluoride hydrate is unique due to its ability to form stable complexes and its role in lowering the melting point of electrolytes in aluminum production. Its reactivity with various reagents and its applications in different fields make it a versatile compound in both industrial and research settings.

生物活性

Aluminum fluoride hydrate (AlF₃·3H₂O) is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with cellular processes. This article provides a detailed overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is a hydrated form of aluminum fluoride, commonly used in various industrial applications. Its significance in biological systems arises from its ability to mimic phosphate groups, influencing several biochemical pathways.

- Phosphoryl Transfer Reactions : Aluminum fluoride complexes are known to bind to and activate heterotrimeric G proteins, which are crucial for signal transduction in cells. This binding mimics the transition state of phosphoryl transfer reactions, which are fundamental to cellular metabolism, growth, and differentiation .

- Enzyme Inhibition : Research indicates that aluminum fluoride can inhibit certain enzymes, such as phospholipase D (PLD), in rat submandibular gland cell-free lysates. This inhibition suggests that AlF₄⁻ (the anion formed from aluminum fluoride) can interfere with normal enzymatic activities related to cell signaling and metabolism .

- Neurotoxicity : The neurotoxic effects associated with fluoride compounds are partly attributed to aluminum fluoride complexes. These complexes can influence the activity of ATP phosphohydrolases and phospholipase D, leading to disruptions in normal neuronal function .

Case Study 1: G Protein Activation

A study investigated the role of aluminum fluoride in G protein activation. It was found that aluminum fluoride could effectively stimulate GTPase activity, providing insights into the molecular mechanisms underlying G protein signaling pathways. The findings highlighted the utility of aluminum fluoride as a tool for studying G protein dynamics in vivo .

Case Study 2: Imaging Atherosclerosis

In a study involving aluminum fluoride-18 labeled folate, researchers explored its potential as an imaging agent for assessing atherosclerotic inflammation. The results indicated that this compound could be used effectively for in vivo detection of inflammation in macrophages within atherosclerotic plaques, demonstrating its relevance in medical imaging and diagnostics .

Data Table: Biological Effects of this compound

属性

IUPAC Name |

trifluoroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。